molecular formula C14H9F13OS B14389667 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol CAS No. 89807-96-5

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol

Cat. No.: B14389667
CAS No.: 89807-96-5
M. Wt: 472.27 g/mol
InChI Key: PIMFOKHDBQNFLA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol typically involves the introduction of fluorine atoms into an organic backbone. One common method is the nucleophilic substitution reaction where a precursor compound is reacted with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as tetrabutylammonium fluoride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the efficiency of fluorination. Advanced purification techniques, such as distillation and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique solubility properties.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol involves its interaction with molecular targets through its fluorinated and phenylsulfanyl groups. These interactions can affect the compound’s solubility, reactivity, and binding affinity to various substrates. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
  • 1H,1H,2H,2H-Perfluorooctyl methacrylate

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-(phenylsulfanyl)octan-2-ol is unique due to the presence of both fluorinated and phenylsulfanyl groups, which impart distinct chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

89807-96-5

Molecular Formula

C14H9F13OS

Molecular Weight

472.27 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-phenylsulfanyloctan-2-ol

InChI

InChI=1S/C14H9F13OS/c15-9(16,8(28)6-29-7-4-2-1-3-5-7)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h1-5,8,28H,6H2

InChI Key

PIMFOKHDBQNFLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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